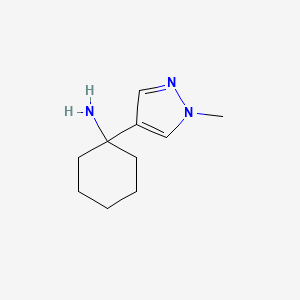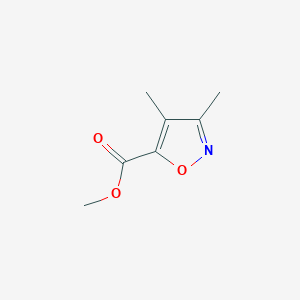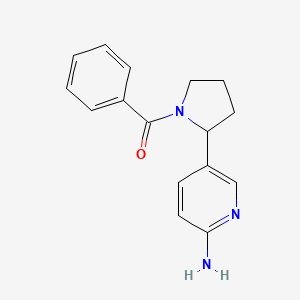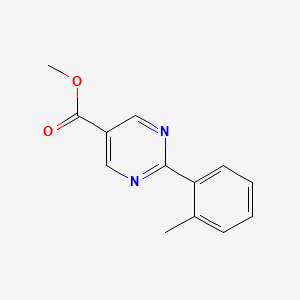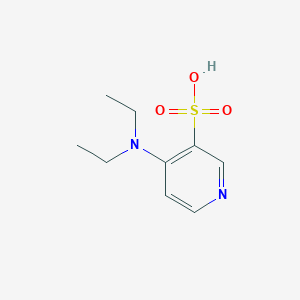
4-(Diethylamino)pyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C9H14N2O3S It is a derivative of pyridine, featuring a diethylamino group at the 4-position and a sulfonic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyridine-3-sulfonic acid typically involves the sulfonation of 4-(Diethylamino)pyridine. One common method is the reaction of 4-(Diethylamino)pyridine with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of pyridine-3-sulfonic acids, including this compound, can involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group and subsequent reduction to the sulfonic acid . This method is advantageous for large-scale production due to its efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce sulfonamides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-(Diethylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis
Propriétés
Formule moléculaire |
C9H14N2O3S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
4-(diethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11(4-2)8-5-6-10-7-9(8)15(12,13)14/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
Clé InChI |
UUIGJSUDHQDPBN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=NC=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






